3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine
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Overview
Description
3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine typically involves multiple steps. One common method includes the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid, followed by regioselective alkylation with various alkylating agents in aprotic solvents at different temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Mechanism of Action
The mechanism of action of 3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
3-phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-2-5-15(6-3-1)26-19-17(23-24-26)18(21-13-22-19)25-10-14(11-25)12-27-16-7-4-8-20-9-16/h1-9,13-14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHHWMHZGBOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)COC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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